6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with 3-methylpiperidine in the presence of a base such as potassium carbonate in a solvent like dry acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a dihydro derivative.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a dihydro derivative .
Scientific Research Applications
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share structural similarities and exhibit similar biological activities.
Chromone Derivatives: These compounds also contain a chromen-2-one core and are known for their diverse pharmacological properties.
Uniqueness
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H32ClNO3 |
---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C23H32ClNO3/c1-4-5-6-7-10-17-16(3)18-12-20(24)21(26)19(22(18)28-23(17)27)14-25-11-8-9-15(2)13-25/h12,15,26H,4-11,13-14H2,1-3H3 |
InChI Key |
YTXMQFMTPUVPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC(C3)C)O)Cl)C |
Origin of Product |
United States |
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